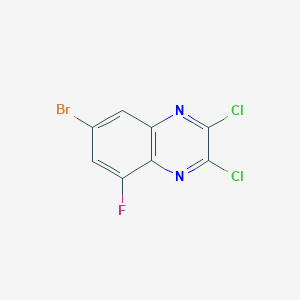

7-Bromo-2,3-dichloro-5-fluoroquinoxaline

描述

7-Bromo-2,3-dichloro-5-fluoroquinoxaline is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of bromine, chlorine, and fluorine atoms in the structure of this compound imparts unique chemical properties, making it a valuable compound for research and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dichloro-5-fluoroquinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. Advanced purification techniques such as column chromatography and crystallization are employed to obtain the compound in its pure form .

化学反应分析

Types of Reactions: 7-Bromo-2,3-dichloro-5-fluoroquinoxaline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) in the compound can be substituted by other nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The quinoxaline ring can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

- Substituted quinoxalines with various functional groups.

- Quinoxaline N-oxides and dihydroquinoxalines.

- Coupled products with extended aromatic systems .

科学研究应用

Chemistry

7-Bromo-2,3-dichloro-5-fluoroquinoxaline serves as a valuable building block for synthesizing more complex heterocyclic compounds. It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

Research indicates that this compound exhibits significant biological activity:

- Antimicrobial Activity: It has been studied for its effectiveness against various bacterial strains.

- Antiviral Properties: Investigations into its potential to inhibit viral replication are ongoing.

- Anticancer Potential: The compound shows promise in targeting cancer cells through mechanisms such as DNA intercalation and enzyme inhibition.

Mechanism of Action:

The compound's mechanism involves binding to DNA and proteins, disrupting essential biological processes such as replication and transcription. The halogen substituents enhance its binding affinity to these targets.

Pharmaceutical Development

This compound is explored for therapeutic applications in treating diseases including:

- Cancer: Studies have shown its potential to inhibit tumor growth in various cancer cell lines.

- Infectious Diseases: Its ability to modulate enzyme activities suggests a role in treating bacterial and viral infections.

Case Studies

-

Anticancer Research:

A study demonstrated that this compound inhibited the growth of breast cancer cell lines (MCF7) by inducing apoptosis through DNA damage mechanisms. -

Antimicrobial Activity:

Research indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

作用机制

The mechanism of action of 7-Bromo-2,3-dichloro-5-fluoroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, and enzymes, leading to the inhibition of essential biological processes. For example, it can intercalate into DNA, disrupting replication and transcription, or inhibit enzyme activity by binding to the active site. The presence of halogen atoms enhances its binding affinity and specificity for these targets .

相似化合物的比较

- 7-Bromo-2-chloro-6-fluoroquinoxaline

- 5-Bromo-2-chloro-7-fluoroquinoxaline

- 5-Fluoroquinoxaline

- 2-Chloro-6-fluoroquinoxaline

Comparison: Compared to its similar compounds, 7-Bromo-2,3-dichloro-5-fluoroquinoxaline exhibits unique chemical properties due to the presence of multiple halogen atoms. This enhances its reactivity and binding affinity in various chemical and biological applications. Its distinct substitution pattern also allows for selective functionalization, making it a versatile compound for research and industrial purposes .

生物活性

Overview

7-Bromo-2,3-dichloro-5-fluoroquinoxaline is a heterocyclic compound belonging to the quinoxaline family, known for its diverse biological activities. The unique combination of halogen substituents (bromine, chlorine, and fluorine) in its structure enhances its chemical properties, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative efficacy with other quinoxaline derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : It binds to active sites of specific enzymes, inhibiting their activity and thus affecting metabolic pathways.

- Protein Interaction : The halogen substituents enhance binding affinity to proteins involved in signaling pathways.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown IC50 values in the low micromolar range against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Reference Compound IC50 (Doxorubicin) |

|---|---|---|

| HCT-116 | 1.9 | 3.23 |

| MCF-7 | 2.3 | 3.23 |

These results indicate that the compound is more potent than the reference drug in inhibiting cancer cell proliferation .

Antimicrobial Activity

In addition to anticancer effects, this quinoxaline derivative has shown promise as an antimicrobial agent. Studies indicate effective inhibition against both Gram-positive and Gram-negative bacteria. The dual activity as an anticancer and antimicrobial agent highlights its potential for broader therapeutic applications .

Case Studies

- Anticancer Evaluation : A study evaluated the cytotoxic effects of synthesized quinoxaline derivatives against multiple cancer cell lines. The results indicated that compounds similar to this compound displayed superior cytotoxicity compared to doxorubicin, particularly against breast and lung cancer cells .

- Antimicrobial Screening : Another study focused on the antimicrobial properties of various quinoxaline derivatives, including this compound. The compound exhibited significant inhibition against tested bacterial strains, suggesting potential use in treating bacterial infections .

Comparative Analysis with Similar Compounds

When compared to other quinoxaline derivatives such as 7-Bromo-2-chloro-6-fluoroquinoxaline and 5-Fluoroquinoxaline, this compound shows enhanced reactivity and binding affinity due to its unique substitution pattern. This allows for selective functionalization and improved efficacy in biological applications .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-Bromo-2,3-dichloro-5-fluoroquinoxaline, and how can reaction conditions be optimized for higher yields?

- Methodology : The quinoxaline scaffold is typically synthesized via condensation of o-phenylenediamine derivatives with halogenated benzyl precursors under acidic or catalytic conditions. For bromo- and fluoro-substituted analogs, pre-functionalized benzyl halides (e.g., 1-bromo-2,5-dichloro-3-fluorobenzene) can be condensed with diamine intermediates. Optimization includes adjusting reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., p-toluenesulfonic acid) to improve yields (≥75%) . Purity is validated via HPLC (>95%) and recrystallization in ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for characterizing quinoxaline derivatives, and how can data interpretation resolve structural ambiguities?

- Methodology : Use and NMR to confirm substitution patterns and halogen positions. For example, fluorine atoms induce distinct splitting patterns in -NMR, while bromine isotopes (79/81 Br) may cause splitting in HRMS. Coupling HPLC with high-resolution mass spectrometry (HRMS) ensures molecular ion verification. X-ray crystallography is recommended for resolving stereochemical uncertainties in crystalline derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of halogenated quinoxalines?

- Methodology : Use cell viability assays (e.g., MTT or CCK-8) against cancer cell lines (e.g., A549 lung cancer cells) at concentrations of 1–50 μM. Compare IC values of bromo-substituted derivatives with nitro or chloro analogs to assess substituent effects. Parallel antimicrobial testing via broth microdilution (MIC determination) against Gram-positive/negative bacteria can identify dual-activity compounds .

Advanced Research Questions

Q. How does the position of bromo and fluoro substituents influence the anticancer activity of quinoxaline derivatives, and what strategies can validate these structure-activity relationships (SAR)?

- Methodology : Synthesize positional isomers (e.g., 5-bromo vs. 6-bromo) and compare their inhibitory effects on cancer cell proliferation. Molecular docking studies against validated targets (e.g., c-MYC G4 DNA) can predict binding affinities. Validate experimentally using surface plasmon resonance (SPR) to measure dissociation constants (). Substituent electronegativity (fluoro > chloro) and steric bulk (bromo) critically impact intercalation or enzyme inhibition .

Q. How can contradictory data in the literature regarding the biological efficacy of halogenated quinoxalines be systematically addressed?

- Methodology : Reproduce conflicting studies under standardized conditions (e.g., identical cell lines, serum concentrations, and incubation times). Use multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent DMSO concentration). Cross-validate findings via orthogonal assays (e.g., apoptosis detection via Annexin V/PI staining vs. caspase-3 activation) .

Q. What strategies mitigate side reactions during the functionalization of this compound for targeted drug design?

- Methodology : Employ protective groups (e.g., Boc for amines) during nucleophilic aromatic substitution to prevent undesired halogen displacement. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective bromo substitution while retaining chloro/fluoro groups. Monitor reaction progress via TLC with UV visualization to isolate intermediates before side reactions dominate .

Q. How can computational methods guide the design of quinoxaline derivatives with enhanced pharmacokinetic properties?

- Methodology : Perform in silico ADMET predictions (e.g., using SwissADME) to optimize logP (target 2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration. Molecular dynamics simulations assess metabolic stability against cytochrome P450 isoforms. Validate predictions with in vivo PK studies in rodent models, measuring half-life () and bioavailability .

属性

IUPAC Name |

7-bromo-2,3-dichloro-5-fluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrCl2FN2/c9-3-1-4(12)6-5(2-3)13-7(10)8(11)14-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDKRDOUXSUUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(C(=N2)Cl)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrCl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。